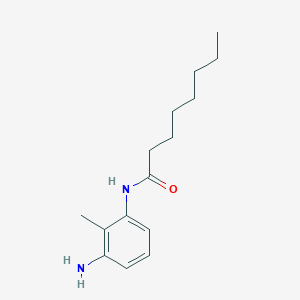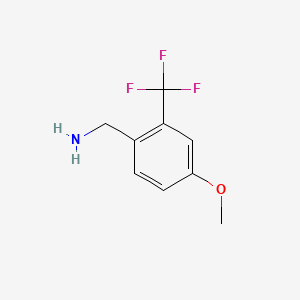
4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
Vue d'ensemble
Description
4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole (CMEPO) is an organic compound belonging to the oxazole family. It is a colorless solid that is soluble in organic solvents and has been used in a variety of scientific research applications. CMEPO is a useful synthetic intermediate for the preparation of other compounds, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds such as antibiotics, antifungals, and anti-inflammatory agents. It has also been used in the synthesis of polymers, dyes, and catalysts. Additionally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole has been used in the synthesis of a variety of other compounds such as pharmaceuticals, agrochemicals, and fragrances.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of fatty acids, thereby disrupting the production of fatty acids in cells. Additionally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is thought to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole have been studied in a variety of organisms. Studies have shown that 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is able to inhibit the growth of bacteria, fungi, and parasites. Additionally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. Furthermore, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole has been shown to inhibit the production of fatty acids, which are essential for the proper functioning of cells.
Advantages and Limitations for Laboratory Experiments
The advantages of using 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole in laboratory experiments include its high yield, low toxicity, and low cost. Additionally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is relatively stable and easy to handle. However, there are some limitations to its use in laboratory experiments. 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is not water soluble and must be handled in organic solvents. Additionally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is not very soluble in most organic solvents, so it must be handled with care.
Orientations Futures
There are a variety of potential future directions for the use of 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole. 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole could be further studied for its potential use in the synthesis of other compounds such as pharmaceuticals and agrochemicals. Additionally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole could be studied for its potential use in the treatment of diseases such as cancer, diabetes, and Alzheimer's disease. Furthermore, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole could be studied for its potential use in the development of new materials such as polymers and dyes. Finally, 4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole could be studied for its potential use in the development of new catalysts and fragrances.
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-16-12-7-5-4-6-10(12)13-15-11(8-14)9(2)17-13/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKKUXSLEQVVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1386800.png)
![1-[6-(4-Methylpiperidin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B1386805.png)
![N-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo-[3,4-d][1,3]thiazol-5-yl]-N-methylglycine](/img/structure/B1386806.png)
![N'-[(Ethoxycarbonyl)oxy]pyridine-3-carboximidamide](/img/structure/B1386807.png)
![2,3-Dimethyl-6-(4-methylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B1386811.png)
![3-{[(4-Fluorophenyl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B1386812.png)
![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid](/img/structure/B1386813.png)
![3-Phenyl-2-(piperazin-1-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1386814.png)